N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide

Description

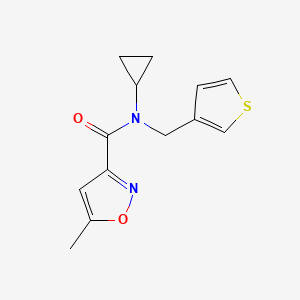

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a synthetic small molecule characterized by a central isoxazole ring substituted with a methyl group at position 5 and a carboxamide moiety at position 2. The carboxamide nitrogen is further functionalized with a cyclopropyl group and a thiophen-3-ylmethyl substituent.

Properties

IUPAC Name |

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-9-6-12(14-17-9)13(16)15(11-2-3-11)7-10-4-5-18-8-10/h4-6,8,11H,2-3,7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQWVWXAACDLOW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)N(CC2=CSC=C2)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can be achieved through several synthetic routes. One common method involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole rings. This reaction can be catalyzed by copper (I) or ruthenium (II) catalysts, although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Another approach involves the cycloisomerization of α,β-acetylenic oximes, which can be catalyzed by gold (III) chloride under moderate reaction conditions . Additionally, the oxidation of propargylamines to the corresponding oximes followed by copper (I) chloride-mediated intramolecular cyclization provides a series of isoxazoles with a wide range of functional group compatibility .

Industrial Production Methods

Industrial production of isoxazole derivatives, including this compound, often involves scalable and efficient synthetic routes. The use of tert-butyl nitrite or isoamyl nitrite enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions . This method is associated with readily available starting materials, mild conditions, high regioselectivity, and wide scope.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure high yields and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoxazole derivatives with different functional groups.

Scientific Research Applications

Biological Activities

Research indicates that isoxazole derivatives like N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide exhibit several significant biological activities:

- Analgesic Effects : The compound has shown potential in pain relief, making it relevant for the development of new analgesics.

- Anti-inflammatory Properties : It may reduce inflammation, which is beneficial in treating inflammatory diseases.

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation, particularly in colon cancer cells, by targeting specific signaling pathways .

Synthesis and Green Chemistry

The synthesis of this compound typically involves several key steps that prioritize environmentally friendly methods. These methods often emphasize metal-free reactions to minimize toxicity and waste, aligning with green chemistry principles.

Case Studies and Research Findings

Several studies have explored the efficacy of isoxazole derivatives, including this compound:

- Anticancer Research : A study demonstrated that certain isoxazole derivatives significantly downregulated the expression of phosphorylated STAT3 in human colon cancer cells, indicating their potential as chemotherapeutic agents .

- Antimicrobial Studies : Compounds structurally related to isoxazoles have been evaluated for antibacterial activity against pathogens such as E. coli and S. aureus, showcasing their broad-spectrum antimicrobial potential .

- Structure-Activity Relationship (SAR) : Investigations into the SAR of isoxazoles have revealed insights into how modifications can enhance potency against various biological targets, including cancer cells and bacteria .

Comparative Analysis of Isoxazole Derivatives

Below is a comparative table showcasing this compound alongside other notable isoxazole derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Cyclopropyl, methyl, thiophen | Analgesic, anti-inflammatory, anticancer |

| Sulfamethoxazole | Sulfonamide group | Antibacterial |

| Muscimol | Derived from Amanita muscaria | Neuroactive |

| 5-Methyl-N-(1-(thiophen-2-yl)cyclopentyl)isoxazole | Cyclopentyl instead of cyclopropyl | Varies in pharmacokinetics |

Mechanism of Action

The mechanism of action of N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various cellular processes. For example, isoxazole derivatives have been shown to activate ERK signaling and histone acetylation in certain cell types . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Data Tables: Key Properties and Activities

| Compound | Molecular Weight (g/mol) | LogP (Predicted) | Key Functional Groups | Primary Targets |

|---|---|---|---|---|

| N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide | 305.37 | 2.8 | Isoxazole, carboxamide, thiophene | Hypothetical: iGluRs, kinases |

| Dacarbazine | 182.18 | -0.4 | Imidazole, triazeno, carboxamide | DNA alkylation |

| AMPA | 186.16 | -1.2 | Isoxazole, propionic acid | AMPA receptors |

| Thiazol-5-ylmethyl carbamate (PF 43(1)) | ~600 (varies) | 3.5 | Thiazole, carbamate | HIV protease |

Research Findings and Mechanistic Insights

- Neurological Targets : The isoxazole moiety in the target compound suggests parallels with AMPA receptor modulators, though its bulkier substituents (cyclopropyl, thiophene) may reduce direct agonist activity and enhance allosteric effects or metabolic stability .

- Therapeutic Potential: Structural alignment with dacarbazine implies possible anticancer applications, but the absence of a triazeno group makes DNA alkylation unlikely. Instead, kinase inhibition (e.g., JAK/STAT pathways) is a plausible mechanism warranting experimental validation .

Biological Activity

N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide is a compound belonging to the isoxazole family, recognized for its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound features a unique five-membered heterocyclic structure that includes nitrogen and oxygen atoms. Its molecular formula is with a molecular weight of 262.33 g/mol. The compound's structure is pivotal in determining its biological activity, as it allows for interactions with various biological targets.

Biological Activities

Research indicates that this compound exhibits significant analgesic and anti-inflammatory properties, making it a candidate for treating pain and inflammatory diseases. Its potential anticancer effects are particularly noteworthy, as it may inhibit enzymes involved in cell proliferation and survival pathways .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Analgesic | Pain-relieving effects |

| Anti-inflammatory | Potential to reduce inflammation |

| Anticancer | Inhibits enzymes regulating cell proliferation |

The biological activity of this compound can be attributed to its ability to bind to specific molecular targets. Studies suggest that its anticancer properties may stem from the inhibition of critical signaling pathways, including the Wnt/β-catenin pathway, which is essential for cell growth and differentiation .

Case Studies and Research Findings

- Anticancer Activity : A study on indole-isoxazole hybrids demonstrated that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines (Huh7, MCF7, HCT116). The IC50 values ranged from 0.7 to 35.2 µM, indicating potent anticancer activity .

- Neuronal Differentiation : Another investigation highlighted the compound's role in inducing neuronal differentiation in stem/progenitor cells at effective concentrations around 20 µM . This suggests potential applications in neurodegenerative disease therapies.

Table 2: Cytotoxicity Data Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| N-cyclopropyl...isoxazole | Huh7 | < 3.8 |

| Indole derivative | MCF7 | < 18.4 |

| Indole derivative | HCT116 | < 11 |

Synthesis Methods

The synthesis of this compound typically involves several key steps that prioritize green chemistry principles to minimize toxicity and environmental impact. These methods often include metal-free reactions that enhance the compound's structural diversity while maintaining biological efficacy .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-cyclopropyl-5-methyl-N-(thiophen-3-ylmethyl)isoxazole-3-carboxamide?

Answer:

The synthesis typically involves two key steps:

- Isoxazole Ring Formation : Cyclization via [3+2] cycloaddition using precursors like nitrile oxides and alkynes under acidic or basic conditions. For example, refluxing in tetrahydrofuran (THF) with catalysts such as DIEA and DMAP has been employed for coupling reactions .

- Thiophene Functionalization : Friedel-Crafts acylation or alkylation can introduce thiophene substituents. Thiophene-3-ylmethyl groups may be attached via nucleophilic substitution or metal-catalyzed cross-coupling reactions .

Basic: What spectroscopic and analytical techniques are critical for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and ring structures. For example, aromatic protons on the thiophene and isoxazole rings exhibit distinct splitting patterns .

- Mass Spectrometry (MS) : High-resolution MS determines molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .

- X-ray Crystallography : Resolves 3D structure if single crystals are obtained .

Basic: What safety protocols are essential for handling this compound in the lab?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant goggles, and lab coats. Use NIOSH-approved respirators if aerosol formation is possible .

- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors.

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can researchers identify molecular targets and signaling pathways modulated by this compound?

Answer:

- In Vitro Assays : Use apoptosis assays (e.g., Annexin V staining) or colony formation inhibition (e.g., myelodysplastic cell models) to screen bioactivity .

- Molecular Docking : Predict interactions with targets like GPR68 or Wnt/β-catenin using software (e.g., AutoDock) .

- Genetic Knockdown : Confirm target specificity via siRNA/shRNA silencing (e.g., GPR68 knockdown reversed inhibitory effects in MDSL cells) .

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple cell lines to assess variability .

- Assay Standardization : Include positive controls (e.g., known Wnt agonists for SKL2001 analogs) and replicate under controlled pH/temperature .

- Orthogonal Validation : Combine biochemical (e.g., ELISA) and functional assays (e.g., electrophysiology for ion channel targets) .

Advanced: What strategies optimize structure-activity relationship (SAR) studies for this compound?

Answer:

- Analog Synthesis : Modify substituents (e.g., cyclopropyl to other alkyl groups, thiophene positional isomers) and test in bioassays .

- Key Moieties Identification : Compare with analogs like SKL2001 (Wnt agonist) to determine critical groups (e.g., carboxamide linkage, thiophene orientation) .

- Pharmacophore Modeling : Use computational tools to map essential electronic and steric features .

Advanced: What methodologies assess metabolic stability and pharmacokinetics?

Answer:

- Plasma Stability Assays : Incubate compound in plasma (human/rodent) and quantify via LC-MS/MS over 24 hours .

- Microsomal Incubation : Use liver microsomes to identify Phase I metabolites (oxidation, hydrolysis) .

- Metabolite Identification : High-resolution MS and ¹H NMR analyze fragmentation patterns and structural modifications .

Advanced: How can synthetic yields be improved for scale-up?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.